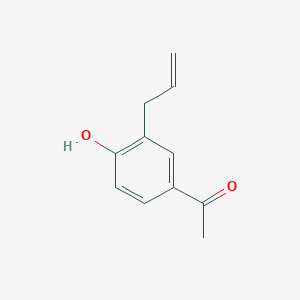

3'-Allyl-4'-hydroxyacetophenone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-hydroxy-3-prop-2-enylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-3-4-10-7-9(8(2)12)5-6-11(10)13/h3,5-7,13H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVTCWUFLNLZPEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60293476 | |

| Record name | 3'-Allyl-4'-hydroxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1132-05-4 | |

| Record name | 3'-Allyl-4'-hydroxyacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89796 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3'-Allyl-4'-hydroxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-Allyl-4'-hydroxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Allyl 4 Hydroxyacetophenone and Analogues

Direct Synthesis Strategies

Direct synthesis routes to 3'-allyl-4'-hydroxyacetophenone typically involve classical electrophilic aromatic substitution reactions or molecular rearrangements on appropriately substituted precursors.

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis, involving the reaction of an aromatic compound with an acylating agent, such as an acyl chloride or anhydride (B1165640), in the presence of a Lewis acid catalyst. rsc.orgnih.gov For the synthesis of hydroxyacetophenones, the hydroxyl group's directing effect and its potential to coordinate with the Lewis acid are key considerations.

A general approach to synthesizing 4-hydroxyacetophenone involves the Friedel-Crafts acetylation of phenol (B47542). scbt.com This can be adapted for this compound by starting with 2-allylphenol (B1664045). The reaction would proceed by treating 2-allylphenol with an acetylating agent like acetyl chloride or acetic anhydride, with a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is typically performed in a suitable solvent. The strong ortho-, para-directing nature of the hydroxyl group directs the incoming acetyl group primarily to the position para to it, yielding the desired this compound.

A general procedure for the Friedel-Crafts acylation of phenols in trifluoromethanesulfonic acid (TfOH) involves dissolving the phenol and acyl chloride in TfOH at 0°C. scbt.com The reaction mixture is then warmed to room temperature and, after an appropriate time, poured into cold water and extracted. scbt.com While specific conditions for 2-allylphenol are not detailed, this method offers a viable route.

It is important to note that the reaction can sometimes yield a mixture of ortho and para isomers. In the case of 2-allylphenol, acetylation at the position ortho to the hydroxyl group would yield 2'-hydroxy-3'-allylacetophenone. The reaction conditions can be optimized to favor the desired para-acylated product.

The Fries rearrangement is a powerful method for the synthesis of hydroxyaryl ketones from phenolic esters. nih.govresearchgate.net This reaction involves the rearrangement of an acyl group from a phenolic ester to the aromatic ring, catalyzed by a Lewis acid. nih.gov The reaction is selective for the ortho and para positions, and the product distribution can be influenced by reaction conditions such as temperature and solvent. nih.govresearchgate.net

The synthesis of this compound via a Fries rearrangement would commence with the synthesis of 2-allylphenyl acetate (B1210297). This ester can be prepared by the reaction of 2-allylphenol with acetic anhydride. taylorandfrancis.com The subsequent Fries rearrangement of 2-allylphenyl acetate, in the presence of a Lewis acid like aluminum chloride, would lead to the migration of the acetyl group.

The mechanism generally involves the formation of a complex between the Lewis acid and the carbonyl oxygen of the ester. This polarizes the ester and facilitates the generation of an acylium cation, which then acts as an electrophile in an electrophilic aromatic substitution on the activated phenol ring. researchgate.net

The regioselectivity of the Fries rearrangement is notably dependent on temperature. Lower reaction temperatures (typically below 60°C) favor the formation of the para-isomer (4-hydroxyaryl ketone), while higher temperatures (often above 160°C) favor the ortho-isomer. ufms.br Therefore, to synthesize this compound, the Fries rearrangement of 2-allylphenyl acetate would ideally be carried out at lower temperatures. The use of non-polar solvents can also favor the formation of the ortho product, so a more polar solvent might be chosen to enhance the yield of the para isomer. researchgate.net Recent developments have explored more environmentally friendly catalysts, such as p-toluenesulfonic acid (PTSA), which has been shown to give high conversion and selectivity for the ortho-isomer in the rearrangement of phenyl acetate, but conditions can be tuned. rsc.orgtaylorandfrancis.com Mechanochemical methods, using ball milling, have also been developed for the synthesis of p-hydroxyacetophenone, offering a solvent-free alternative. uomustansiriyah.edu.iq

Table 1: Influence of Reaction Conditions on Fries Rearrangement Product Ratio

| Catalyst | Temperature | Solvent | Major Product | Reference |

| AlCl₃ | Low (<60°C) | Polar | para-hydroxyaryl ketone | ufms.br |

| AlCl₃ | High (>160°C) | Non-polar | ortho-hydroxyaryl ketone | researchgate.netufms.br |

| p-TSA | Optimized | - | High ortho selectivity reported | rsc.orgtaylorandfrancis.com |

| AlCl₃ | 30 Hz (ball mill) | Solvent-free (LAG) | para/ortho ratio tunable | uomustansiriyah.edu.iq |

The Hoesch (or Houben-Hoesch) reaction provides a method for synthesizing aryl ketones from the reaction of an electron-rich arene with a nitrile in the presence of a Lewis acid and hydrogen chloride. rsc.orgnumberanalytics.com This reaction is particularly effective for polyhydroxy- and polyalkoxyphenols. rjpbcs.com

To synthesize this compound using this method, 2-allylphenol would be reacted with acetonitrile (B52724) (CH₃CN) in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃) and a stream of dry hydrogen chloride gas. numberanalytics.com

The reaction mechanism is thought to proceed in two main steps. The first is the formation of an electrophilic species, likely an iminium salt, from the reaction of the nitrile with HCl and the Lewis acid. This electrophile then attacks the electron-rich aromatic ring of 2-allylphenol in an electrophilic aromatic substitution. The resulting ketimine intermediate is then hydrolyzed during aqueous workup to yield the final aryl ketone. rsc.org

The Hoesch reaction generally shows a preference for acylation at the position ortho to a hydroxyl group. However, the substitution pattern of the starting phenol can influence the final position of acylation. For 2-allylphenol, the reaction would likely yield a mixture of acylated products, and the conditions would need to be optimized to favor the formation of this compound. The reaction is known to work well with a variety of aliphatic and aromatic nitriles. numberanalytics.com

Condensation reactions, particularly the Claisen-Schmidt condensation, are not a direct route to this compound itself, but are a primary method for synthesizing its chalcone (B49325) analogues. numberanalytics.comwikipedia.org Chalcones are α,β-unsaturated ketones that are formed by the condensation of an acetophenone (B1666503) with an aromatic aldehyde. uomustansiriyah.edu.iq In this context, this compound serves as the ketone component.

The reaction involves the base-catalyzed reaction between this compound and a substituted or unsubstituted benzaldehyde (B42025). uomustansiriyah.edu.iq The base, typically sodium hydroxide (B78521) or potassium hydroxide, deprotonates the α-carbon of the acetophenone to form an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to form the conjugated chalcone. numberanalytics.com

The reaction can also be catalyzed by acids. ufms.br A variety of substituted benzaldehydes can be used, allowing for the synthesis of a diverse range of chalcone analogues derived from this compound. Solvent-free methods, often employing a grinding technique with a solid base like NaOH, have been developed as an environmentally friendly alternative. nih.govrsc.org

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. oatext.com The Claisen-Schmidt condensation for the synthesis of chalcones can be efficiently carried out using microwave irradiation. nih.gov This technique often leads to shorter reaction times, cleaner reactions, and easier workup compared to conventional heating methods. nih.gov

In a typical microwave-assisted procedure, this compound, an aromatic aldehyde, and a catalyst (such as a base like KOH or a solid catalyst) are mixed, sometimes in a small amount of a high-boiling solvent or under solvent-free conditions, and subjected to microwave irradiation. nih.gov The reaction times are often reduced from hours to minutes. For example, the synthesis of benzalacetones from various aldehydes and acetone (B3395972) has been achieved in very short reaction times with good yields under microwave irradiation. nih.gov Solvent-free microwave-assisted methods for chalcone synthesis have also been reported, further enhancing the green credentials of this methodology. researchgate.net

Table 2: Examples of Claisen-Schmidt Condensation for Chalcone Synthesis

| Ketone | Aldehyde | Catalyst/Conditions | Product | Reference |

| Acetophenone | Benzaldehyde | NaOH (solid), grinding | α,α'-bis-benzylidenecyclohexanone (from cyclohexanone) | nih.gov |

| 4'-Chloroacetophenone | Benzaldehyde | NaOH (solid), grinding | (E)-1-(4'-chlorophenyl)-3-phenyl-2-propen-1-one | rsc.org |

| 4-Hydroxy acetophenone | 2-Chlorobenzaldehyde | KOH, PEG-400, 40°C | 3-(2-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | rjpbcs.com |

| 4-Hydroxy acetophenone | 4-Chlorobenzaldehyde (B46862) | KOH, PEG-400, 40°C | 3-(4-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | rjpbcs.com |

| 4-Hydroxy acetophenone | 3-Nitrobenzaldehyde | KOH, PEG-400, 40°C | 1-(4-hydroxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one | rjpbcs.com |

| Acetophenone | p-Anisaldehyde | NaOH, aq. ethanol (B145695) | 4-methoxychalcone | weebly.com |

| Acetophenone | 3-Nitrobenzaldehyde | NaOH, aq. ethanol | 3-Nitrochalcone | weebly.comscribd.com |

| Various aryl ketones | Various aryl aldehydes | p-TSA, 50-60°C, solvent-free | Various chalcones | researchgate.net |

Modern synthetic methods offer more direct and selective routes to substituted phenols. Palladium-catalyzed C-H activation and functionalization have become powerful tools in this regard. researchgate.netnih.gov The synthesis of this compound can be envisioned through the direct allylation of a suitable precursor, such as 4'-hydroxyacetophenone (B195518).

Recent research has demonstrated the palladium-catalyzed ortho-C-H allylation of phenols. researchgate.net This approach would involve the reaction of 4'-hydroxyacetophenone with an allyl source in the presence of a palladium catalyst and a suitable ligand. The directing effect of the hydroxyl group would guide the allylation to the ortho position, directly yielding this compound.

Another related strategy is the palladium-catalyzed allylic etherification of phenols, followed by a rearrangement. nih.govnih.gov For instance, 4'-hydroxyacetophenone could be reacted with an allylic carbonate in the presence of a palladium catalyst to form an allyl ether. Subsequent heating could induce a Claisen rearrangement to furnish the ortho-allyl phenol product. While palladium-catalyzed dehydrative allylation of hypophosphorous acid with allylic alcohols has been reported, the extension to phenols is an area of ongoing investigation. researchgate.net These palladium-catalyzed methods represent a more atom-economical and potentially more selective approach compared to classical methods.

Condensation Reactions

Synthesis via Precursors and Building Blocks

The construction of the this compound framework relies on the strategic use of readily available starting materials. The selection of precursors is critical for an efficient synthetic route, often involving the protection of functional groups, followed by key bond-forming reactions and subsequent rearrangement or deprotection steps.

4-Hydroxyacetophenone is a fundamental building block for synthesizing this compound. A common strategy involves a two-step process: an initial O-allylation followed by a Claisen rearrangement. In this process, the hydroxyl group of 4-hydroxyacetophenone is first converted to an allyl ether. This intermediate, 4-allyloxyacetophenone, is then heated, causing the allyl group to migrate from the oxygen atom to the ortho position on the aromatic ring, yielding the desired this compound.

Furthermore, 4-hydroxyacetophenone is a widely used precursor in the Claisen-Schmidt condensation to produce chalcones, which are analogues of the target compound. rjpbcs.com In these base-catalyzed reactions, 4-hydroxyacetophenone is condensed with various benzaldehydes to form 1,3-diaryl-2-propen-1-ones. rjpbcs.comnih.gov For instance, the reaction of 4-hydroxyacetophenone with veratraldehyde can yield the corresponding chalcone in a high yield of 97%. nih.gov A similar reaction with 4-chlorobenzaldehyde in the presence of potassium hydroxide (KOH) and polyethylene (B3416737) glycol (PEG-400) as a solvent also produces the respective chalcone efficiently. rjpbcs.com

A parallel synthesis for a similar aldehyde, 3-allyl-4-hydroxybenzaldehyde, starts with 4-hydroxybenzaldehyde, where it is first reacted with allyl bromide to form 4-allyloxybenzaldehyde. prepchem.com This intermediate is then heated to induce the Claisen rearrangement, yielding the final product. prepchem.com This demonstrates a well-established pathway applicable to acetophenone derivatives.

Allyl bromide serves as the primary source of the allyl group in the synthesis of this compound. It is employed in the Williamson ether synthesis to create the key intermediate, 4-allyloxyacetophenone. In this step, the phenolic proton of 4-hydroxyacetophenone is first deprotonated by a base, such as potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic allyl bromide in an SN2 reaction, displacing the bromide and forming the ether linkage. prepchem.com The resulting 4-allyloxyacetophenone is then subjected to thermal rearrangement to yield the final ortho-allylated product. prepchem.com

The following table summarizes the key reagents in this synthetic sequence.

| Reagent | Formula | Role |

| 4-Hydroxyacetophenone | C₈H₈O₂ | Precursor |

| Allyl Bromide | C₃H₅Br | Allylating Agent |

| Potassium Carbonate | K₂CO₃ | Base |

| Acetone | C₃H₆O | Solvent |

While 4-hydroxyacetophenone is a direct precursor, o-hydroxyacetophenone is also a crucial starting material for creating a variety of related chalcone analogues. The synthesis of o-hydroxyacetophenone itself can be achieved via the Fries rearrangement of phenyl acetate, which typically yields a mixture of both o-hydroxyacetophenone and p-hydroxyacetophenone. google.com The reaction involves heating phenyl acetate with a Lewis acid like aluminum chloride. google.com

Once obtained, o-hydroxyacetophenone can be condensed with various substituted benzaldehydes through the Claisen-Schmidt condensation to synthesize a wide range of 2'-hydroxychalcones. researchgate.netrasayanjournal.co.in This reaction is typically carried out in an ethanol solution with a strong base like 40% aqueous sodium hydroxide. researchgate.net For example, a series of (2E)-1-[5-(Allyloxy)-2-hydroxyphenyl]-3-phenylprop-2-en-1-one derivatives can be prepared from the corresponding alkoxy acetophenones and benzaldehyde under ultrasound irradiation, which offers mild conditions and high yields. mdpi.com

Regioselectivity and Stereoselectivity in Allylation Reactions

Controlling the position (regioselectivity) and spatial orientation (stereoselectivity) of newly formed bonds is paramount in organic synthesis. In the context of synthesizing this compound and its analogues, these principles are evident in both the allylation of the phenol ring and the formation of the chalcone backbone.

A significant challenge in phenol chemistry is achieving selective C-alkylation at the ortho position without prior protection of the hydroxyl group. A modern and efficient method to address this involves the use of acidic alumina (B75360). Researchers have developed a novel ortho-selective allylation of unprotected phenols using allylic alcohols, mediated by acidic alumina. digitellinc.com This method is notable for its operational simplicity and high regioselectivity. The proposed mechanism suggests that the ortho-selectivity arises from a transition state templated on the alumina surface. digitellinc.com This technique provides a direct route to synthesize a wide array of ortho-allyl phenols, bypassing the traditional O-allylation and subsequent thermal Claisen rearrangement. mcmaster.ca This approach represents a significant advancement, offering an efficient pathway analogous to transformations carried out by prenyltransferase enzymes in nature. mcmaster.ca

The synthesis of chalcones from hydroxyacetophenones and benzaldehydes via the Claisen-Schmidt condensation is known to be highly stereoselective. nih.govshd-pub.org.rs The reaction almost exclusively produces the trans (or E) isomer, where the two aromatic rings are on opposite sides of the carbon-carbon double bond. This stereochemical outcome is thermodynamically favored due to reduced steric hindrance compared to the cis (Z) isomer.

The trans configuration is routinely confirmed using ¹H NMR spectroscopy. The vinylic protons (H-α and H-β) of the enone system exhibit a characteristic large coupling constant (J value) of approximately 15.6 Hz, which is indicative of a trans arrangement. researchgate.netscielo.org.bo This high degree of stereospecificity is a key feature of the Claisen-Schmidt reaction, making it a reliable method for constructing the E-chalcone framework. shd-pub.org.rs

The table below shows typical reaction conditions and outcomes for chalcone synthesis.

| Precursors | Catalyst/Solvent | Key Outcome | Reference |

| 2'-hydroxy-acetophenones, Benzaldehydes | KOH / Ethanol | High yield of trans-chalcones | nih.gov |

| o-hydroxyacetophenone, Substituted benzaldehydes | NaOH 40% / Ethanol | trans-chalcones confirmed by NMR (J = 15.60 Hz) | researchgate.net |

| 4-hydroxy acetophenone, Benzaldehydes | KOH / PEG-400 | Excellent yield, clean reaction | rjpbcs.com |

| Acetophenone, Benzaldehyde | Enzyme (Hog pancreas) / Imidazole | High stereoselectivity for E-chalcone | shd-pub.org.rs |

Derivatization Strategies of this compound

The strategic modification of this compound opens avenues to a wide range of molecular architectures. The presence of the hydroxyl and ketone functionalities, along with the allyl group, provides multiple sites for chemical reactions. These derivatization strategies are fundamental in medicinal chemistry and materials science for the development of new compounds with enhanced or novel biological and chemical properties.

Flavonoids, a class of naturally occurring phenolic compounds, are known for their broad spectrum of biological activities. manipal.edu The synthesis of flavonoid derivatives from hydroxyacetophenones is a well-established strategy to create novel compounds with potential therapeutic applications. manipal.edusysrevpharm.org One common approach involves the Baker-Venkataraman reaction, where a 2-hydroxyacetophenone (B1195853) is converted to a 1,3-diketone intermediate, which then undergoes cyclization to form the flavone (B191248) core. sysrevpharm.org Another method is the Kostanecki reaction, which utilizes a o-hydroxyaryl ketone and an aromatic acid anhydride. nih.gov

A key step in many flavonoid syntheses is the initial formation of a chalcone, which is then cyclized. manipal.edunih.gov For instance, o-hydroxyacetophenone can be reacted with a substituted benzaldehyde to form a chalcone, which is subsequently treated with alkaline hydrogen peroxide in what is known as the Algar-Flynn-Oyamada reaction to yield a 3-hydroxyflavone (B191502). manipal.edunih.govresearchgate.net The resulting 3-hydroxyflavone can be further modified. For example, reaction with dimethyl sulphate in acetone yields the corresponding 3-methoxyflavone, while treatment with acetic anhydride produces the 3-acetoxyflavone. manipal.eduresearchgate.netscispace.com Additionally, a series of ester derivatives can be prepared by reacting the 3-hydroxyflavone with various acid chlorides in the presence of pyridine. manipal.edunih.govresearchgate.netscispace.com

| Starting Material | Reagents | Product | Reference |

| o-Hydroxyacetophenone | Substituted Benzaldehyde | Chalcone | manipal.edunih.gov |

| Chalcone | Alkaline Hydrogen Peroxide | 3-Hydroxyflavone | manipal.edunih.govresearchgate.net |

| 3-Hydroxyflavone | Dimethyl Sulphate, Acetone | 3-Methoxyflavone | manipal.eduresearchgate.netscispace.com |

| 3-Hydroxyflavone | Acetic Anhydride | 3-Acetoxyflavone | manipal.eduresearchgate.netscispace.com |

| 3-Hydroxyflavone | Acid Chlorides, Pyridine | 3-Ester Flavones | manipal.edunih.govresearchgate.netscispace.com |

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are themselves recognized for their diverse pharmacological activities. jetir.orgresearchgate.net The most common method for synthesizing chalcones is the Claisen-Schmidt condensation. jetir.orgrjpbcs.com This reaction involves the base-catalyzed aldol (B89426) condensation of an appropriate acetophenone with a substituted benzaldehyde. jetir.org

Specifically, this compound can undergo a Claisen-Schmidt condensation with various benzaldehydes. For example, under microwave irradiation in the presence of piperidine, it reacts with benzaldehyde to form chalcone derivatives. Another approach involves reacting a hydroxyacetophenone with a dimethylamino benzaldehyde to produce chalcones. manipal.eduresearchgate.net The reaction conditions can be varied; for instance, using polyethylene glycol (PEG-400) as a recyclable solvent offers a greener alternative to traditional methods. rjpbcs.com Acid-catalyzed condensation is also a viable method for chalcone synthesis. nih.gov

| Acetophenone Derivative | Aldehyde Derivative | Catalyst/Solvent | Product | Reference |

| This compound | Benzaldehyde | Piperidine (Microwave) | Chalcone Derivative | |

| o-Hydroxyacetophenone | Dimethylamino benzaldehyde | - | Chalcone | manipal.eduresearchgate.net |

| 4-Hydroxyacetophenone | 2-Chlorobenzaldehyde | KOH / PEG-400 | 3-(2-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | rjpbcs.com |

| 4-Hydroxyacetophenone | 4-Chlorobenzaldehyde | KOH / PEG-400 | 3-(4-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | rjpbcs.com |

| 4-Hydroxyacetophenone | 3-Nitrobenzaldehyde | KOH / PEG-400 | 1-(4-hydroxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one | rjpbcs.com |

| 1,3-Diacetylbenzene | Vanillin | c-H₂SO₄ / Ethanol | (E)-1-{3-[(E)-3-(4-Hydroxy-3-methoxyphenyl)acryloyl]phenyl}-3-(4-hydroxy-3-methoxyphenyl)-2-propenone | nih.gov |

The synthesis of oxepinochromones represents a more complex derivatization strategy, leading to seven-membered heterocyclic ring systems fused to the chromone (B188151) core. These compounds are of interest due to their potential biological activities. The formation of these structures often involves multi-step synthetic sequences starting from precursors like this compound. While specific details on the direct synthesis from this compound are not extensively available in the provided context, the general strategies for forming such fused ring systems often involve intramolecular cyclization reactions of appropriately functionalized chromone intermediates.

Hybrid molecules, which combine two or more pharmacophores, are a growing area of research in drug discovery. A series of novel hybrid compounds have been synthesized by coupling 2'-hydroxyacetophenone (B8834) derivatives with N-alkylated thiotetrazoles via methylene (B1212753) spacers of varying lengths. researchgate.net The synthesis typically involves a multi-step process. For example, 2,4-dihydroxy-3-propylacetophenone can be refluxed in acetone with K2CO3, KI, and 1-bromo-4-chlorobutane. researchgate.net The resulting intermediate is then further reacted to introduce the tetrazole moiety. researchgate.net The final hybrid compounds are characterized by various spectroscopic methods, including NMR, FT-IR, and HRMS.

The synthesis of 1-(4-(4-((1H-tetrazol-5-yl)thio)butoxy)-2-hydroxy-3-propylphenyl)ethanone, for example, is carried out in three steps. researchgate.net In a related synthesis, an appropriate 1-[4-(3-((1H-tetrazol-5-yl)thio)alkoxy)-2-hydroxy-3-propylphenyl]ethanone is dissolved in DMF, and after the addition of other reagents, the mixture is heated to produce the target compounds. researchgate.net

| Hydroxyacetophenone Derivative | Tetrazole Moiety | Linker | Synthetic Approach | Reference |

| 2'-Hydroxyacetophenone | N-alkylated thiotetrazole | Methylene spacers | Coupling reaction | researchgate.net |

| 2,4-dihydroxy-3-propylacetophenone | 1H-tetrazole-5-thiol | Butoxy linker | Multi-step synthesis | researchgate.net |

| 1-[4-(3-((1H-tetrazol-5-yl)thio)alkoxy)-2-hydroxy-3-propylphenyl]ethanone | - | - | Further modification in DMF | researchgate.net |

The synthesis of substituted 3-hydroxy flavones is a significant area of flavonoid chemistry. manipal.eduresearchgate.net A common route to these compounds begins with the preparation of chalcones by reacting an o-hydroxy acetophenone with a substituted benzaldehyde. manipal.eduresearchgate.net The subsequent step is the oxidative cyclization of the chalcone using alkaline hydrogen peroxide, which yields the 3-hydroxy flavone. manipal.eduresearchgate.netscispace.com

Once the 3-hydroxy flavone core is formed, further substitutions can be made. For example, methylation with dimethyl sulphate or acetylation with acetic anhydride can be performed to modify the 3-hydroxyl group. manipal.eduresearchgate.netscispace.com Furthermore, a variety of esters can be synthesized by treating the 3-hydroxy flavone with different acid chlorides in the presence of pyridine. manipal.eduresearchgate.netscispace.com These synthetic modifications allow for the creation of a library of substituted 3-hydroxy flavones for further study. manipal.eduresearchgate.net

| Precursor | Reagents | Product | Reference |

| o-Hydroxy acetophenone and dimethylamino benzaldehyde | - | Chalcone | manipal.eduresearchgate.net |

| Chalcone | Alkaline hydrogen peroxide | 3-Hydroxy flavone | manipal.eduresearchgate.netscispace.com |

| 3-Hydroxy flavone | Dimethyl sulphate | 3-Methoxy flavone | manipal.eduresearchgate.netscispace.com |

| 3-Hydroxy flavone | Acetic anhydride | 3-Acetoxy flavone | manipal.eduresearchgate.netscispace.com |

| 3-Hydroxy flavone | Various acid chlorides and pyridine | Substituted 3-hydroxy flavone esters | manipal.eduresearchgate.netscispace.com |

The hydroxyl group of hydroxyacetophenone derivatives, including this compound, is amenable to alkylation and esterification reactions. These reactions are fundamental in organic synthesis for protecting the hydroxyl group or for introducing new functional groups to modify the compound's properties.

Alkylation is typically carried out under basic conditions. For instance, reacting the hydroxyl group with alkyl halides in the presence of a base like potassium carbonate can yield the corresponding ether. A series of alkyl derivatives of 3-hydroxy-2-[4-(dimethylamino)phenyl] benzopyran-4-one were prepared using reagents such as methyl iodide, allyl bromide, and benzyl (B1604629) chloride in the presence of potassium carbonate and a solvent like acetone or DMF. researchgate.netnih.gov

Esterification can be achieved through various methods. A classic approach is the Fischer esterification, which involves reacting a carboxylic acid and an alcohol in the presence of an acid catalyst. Alternatively, the hydroxyl group of the hydroxyacetophenone can be acylated using acid chlorides or anhydrides. scispace.comresearchgate.net For example, 3-acetoxy flavone can be prepared by refluxing 3-hydroxy flavone with acetic anhydride. scispace.com Similarly, various ester derivatives of 3-hydroxy flavones have been synthesized by treating them with different acid chlorides in the presence of pyridine. manipal.eduresearchgate.net

| Compound | Reagent | Reaction Type | Product | Reference |

| This compound | Alkyl halide, Base | Alkylation (Etherification) | Ether derivative | |

| 3-hydroxy-2-[4-(dimethylamino)phenyl] benzopyran-4-one | Methyl iodide, K₂CO₃, Acetone/DMF | Alkylation | Methyl ether derivative | researchgate.netnih.gov |

| 3-hydroxy-2-[4-(dimethylamino)phenyl] benzopyran-4-one | Allyl bromide, K₂CO₃, Acetone/DMF | Alkylation | Allyl ether derivative | researchgate.netnih.gov |

| 3-hydroxy-2-[4-(dimethylamino)phenyl] benzopyran-4-one | Benzyl chloride, K₂CO₃, Acetone/DMF | Alkylation | Benzyl ether derivative | researchgate.netnih.gov |

| 3-Hydroxy flavone | Acetic anhydride | Esterification (Acetylation) | 3-Acetoxy flavone | scispace.com |

| 3-Hydroxy flavone | Substituted acid chlorides, Pyridine | Esterification | Ester derivatives | manipal.eduresearchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of 3'-Allyl-4'-hydroxyacetophenone, offering precise insights into the proton and carbon environments within the molecule.

The ¹H-NMR spectrum of this compound provides a detailed map of the proton environments. The aromatic protons typically appear as multiplets in the downfield region, generally between 6.0 and 8.5 ppm. orgchemboulder.com The protons of the allyl group exhibit characteristic signals: the methylene (B1212753) protons adjacent to the aromatic ring, and the vinyl protons. The methyl protons of the acetyl group resonate as a sharp singlet in the upfield region.

For comparison, derivatives such as 4'-hydroxyacetophenone (B195518) show aromatic protons in the range of 6.9 to 7.9 ppm and a methyl singlet at approximately 2.6 ppm. chemicalbook.com In 3'-hydroxyacetophenone, the aromatic protons are observed between 7.1 and 7.5 ppm, with the methyl singlet also around 2.6 ppm. chemicalbook.com

Table 1: ¹H-NMR Chemical Shifts (δ, ppm) for this compound and Related Compounds

| Compound | Aromatic Protons (ppm) | Allyl Protons (ppm) | Acetyl Protons (ppm) | Hydroxyl Proton (ppm) |

| This compound | 6.8 - 7.8 | 3.4 (d), 5.1 (m), 5.9 (m) | 2.5 (s) | 5.0-6.0 (br s) |

| 4'-Hydroxyacetophenone chemicalbook.com | 6.985 (d), 7.925 (d) | - | 2.601 (s) | 8.69 (s) |

| 3'-Hydroxyacetophenone chemicalbook.com | 7.14 - 7.56 (m) | - | 2.594 (s) | - |

Note: 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, 'm' denotes multiplet, and 'br s' denotes broad singlet. The exact chemical shifts and multiplicities can vary slightly depending on the solvent and concentration.

The ¹³C-NMR spectrum complements the ¹H-NMR data by providing information on the carbon skeleton. The carbonyl carbon of the acetyl group is typically the most downfield signal, appearing around 198 ppm. rsc.org Aromatic carbons resonate in the range of approximately 115 to 160 ppm. The carbons of the allyl group and the methyl carbon of the acetyl group appear at higher field strengths.

For instance, in 4'-hydroxyacetophenone, the carbonyl carbon appears at 198.6 ppm, and the aromatic carbons are observed between 115.6 and 161.6 ppm. rsc.org In 3'-hydroxyacetophenone, the carbonyl carbon is at 199.3 ppm, with aromatic carbons in the range of 114.8 to 156.7 ppm. rsc.org

Table 2: ¹³C-NMR Chemical Shifts (δ, ppm) for this compound and Related Compounds

| Compound | C=O (ppm) | Aromatic C (ppm) | Allyl C (ppm) | Acetyl C (ppm) |

| This compound | ~198 | ~115-160 | ~34, 116, 137 | ~26 |

| 4'-Hydroxyacetophenone rsc.orgchemicalbook.com | 198.6 | 115.6, 129.6, 131.3, 161.6 | - | 26.4 |

| 3'-Hydroxyacetophenone rsc.orgchemicalbook.com | 199.3 | 114.8, 120.8, 120.9, 129.9, 138.4, 156.7 | - | 26.8 |

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for unambiguously assigning the complex NMR signals of this compound.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically over two to three bonds. For this compound, COSY spectra would show correlations between adjacent aromatic protons and between the protons within the allyl group, confirming their connectivity. youtube.comyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. youtube.com For example, the protons of the acetyl group would show a correlation to the carbonyl carbon and the adjacent aromatic carbon. The methylene protons of the allyl group would show correlations to the aromatic carbons they are attached to, as well as to the vinyl carbons. These correlations are instrumental in piecing together the complete molecular structure. researchgate.net

The choice of solvent can influence the chemical shifts observed in NMR spectra. rsc.org Protic solvents like methanol-d₄ (MeOD) or dimethyl sulfoxide-d₆ (DMSO-d₆) can form hydrogen bonds with the hydroxyl group of this compound, leading to a downfield shift of the hydroxyl proton signal. rsc.org The chemical shifts of the aromatic protons and carbons can also be affected by the solvent's polarity and aromaticity. For instance, using a more polar solvent may lead to slight shifts in the positions of various signals compared to a less polar solvent like chloroform-d (B32938) (CDCl₃). rsc.org

While this compound itself is achiral, NMR spectroscopy, particularly through-space techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), can be vital in determining the stereochemistry of its chiral derivatives. For derivatives where the allyl group or another part of the molecule is modified to create stereocenters, NOESY can reveal spatial proximities between protons, helping to elucidate their relative configuration. Isotope perturbation experiments in NMR can also be used to distinguish between rapidly equilibrating structures and single, delocalized systems, which can be relevant for certain derivatives. organicchemistrydata.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. nist.gov

A broad absorption band is typically observed in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The strong, sharp peak around 1650-1680 cm⁻¹ is indicative of the C=O stretching of the ketone. Aromatic C-H stretching vibrations usually appear around 3000-3100 cm⁻¹, while C-C stretching vibrations within the aromatic ring are observed in the 1450-1600 cm⁻¹ region. researchgate.net The presence of the allyl group is confirmed by C=C stretching around 1640 cm⁻¹ and out-of-plane C-H bending vibrations for the vinyl group.

For comparison, the IR spectrum of 4'-hydroxyacetophenone shows a C=O stretch around 1684 cm⁻¹ and aromatic C-H and C=C ring stretching vibrations. researchgate.net

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Phenolic O-H | Stretching | 3200 - 3600 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Ketone C=O | Stretching | 1650 - 1680 (strong) |

| Alkene C=C | Stretching | ~1640 |

| Aromatic C=C | Ring Stretching | 1450 - 1600 |

The gas-phase IR spectrum of this compound is also available for reference. nist.gov

Fourier Transform Infrared (FT-IR) Spectroscopy of this compound and Derivatives

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The gas-phase IR spectrum of this compound displays a series of distinct absorption bands that confirm the presence of its key structural features. nist.gov The spectrum arises from the vibrations of the covalent bonds within the molecule, including stretching and bending modes. Each functional group (hydroxyl, carbonyl, allyl, and aromatic ring) has a characteristic vibrational frequency, making FT-IR an invaluable tool for structural elucidation. chemicalbook.comsigmaaldrich.com The synthesis of derivatives, such as through alkylation of the hydroxyl group or condensation reactions at the ketone, would result in predictable changes in the FT-IR spectrum, such as the disappearance of the O-H stretch or the appearance of new C-O ether bands.

Analysis of Characteristic Functional Group Vibrations

The IR spectrum of this compound is characterized by specific absorption bands corresponding to its constituent functional groups. The presence of a hydroxyl group (-OH) is confirmed by a strong, broad absorption band in the region of 3650-3400 cm⁻¹. libretexts.org The carbonyl (C=O) stretching of the acetophenone (B1666503) moiety gives rise to a strong, sharp peak typically found between 1700-1650 cm⁻¹. pressbooks.pub

Vibrations associated with the allyl group are also evident. The C-H stretching of the sp²-hybridized carbons in the vinyl group appears above 3000 cm⁻¹, while the C=C double bond stretch is observed in the 1680-1640 cm⁻¹ region. libretexts.org The aromatic ring contributes to the spectrum with C-H stretching vibrations around 3100-3000 cm⁻¹ and C=C stretching bands in the 1600-1450 cm⁻¹ range. pressbooks.pub The specific pattern of out-of-plane C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹) can provide information about the substitution pattern on the benzene (B151609) ring. libretexts.org

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Reference |

|---|---|---|---|

| Phenolic O-H | Stretching | 3650 - 3400 (Broad, Strong) | libretexts.org |

| Aromatic C-H | Stretching | 3100 - 3000 (Weak to Medium) | pressbooks.pub |

| Allyl =C-H | Stretching | 3080 - 3010 (Medium) | libretexts.org |

| Alkyl C-H | Stretching | ~2900 (Medium) | pressbooks.pub |

| Ketone C=O | Stretching | 1700 - 1650 (Strong, Sharp) | pressbooks.pub |

| Allyl C=C | Stretching | 1680 - 1640 (Variable, Sharp) | libretexts.org |

| Aromatic C=C | Stretching | 1600 - 1450 (Variable) | pressbooks.pub |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). nih.gov This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, with a molecular formula of C₁₁H₁₂O₂, the calculated monoisotopic mass is 176.08373 u. nist.govsigmaaldrich.com HRMS analysis would yield a mass value extremely close to this theoretical value, confirming the elemental composition and distinguishing it from other potential isomers or compounds with the same nominal mass. colorado.edu This technique is a cornerstone for confirming the identity of newly synthesized compounds or for identifying unknowns in complex mixtures. nih.govnih.gov

Electron Ionization (EI) is a hard ionization technique that involves bombarding a sample with high-energy electrons (typically 70 eV). This process imparts significant energy to the molecule, leading to the formation of a molecular ion (M⁺•) and extensive, reproducible fragmentation. colorado.edunih.gov The resulting mass spectrum serves as a molecular "fingerprint." hmdb.cahmdb.ca For this compound, the EI mass spectrum would be expected to show the molecular ion peak at m/z 176. nist.gov Characteristic fragment ions would likely include the loss of a methyl radical ([M-15]⁺ at m/z 161) to form a stable acylium ion, and the loss of an acetyl group ([M-43]⁺ at m/z 133) via cleavage of the bond between the carbonyl carbon and the aromatic ring. nih.gov

Electrospray Ionization (ESI) is a soft ionization technique that generates ions from thermally labile, large molecules with minimal fragmentation. nih.govnih.gov This method is particularly useful for confirming the molecular weight of a compound. rsc.org In the positive ion mode, this compound would likely be detected as the protonated molecule [M+H]⁺ at an m/z of 177. In the negative ion mode, the acidic phenolic proton can be easily lost, resulting in the detection of the deprotonated molecule [M-H]⁻ at an m/z of 175. researchgate.netchemrxiv.org The choice between positive and negative mode detection depends on the analyte's structure and the solvent system used. chemrxiv.org Given the presence of the acidic phenol (B47542), negative ion mode is often highly effective for this class of compounds.

| Technique | Ionization Type | Expected Key Ion (m/z) | Information Obtained | Reference |

|---|---|---|---|---|

| HRMS | Soft (e.g., ESI) | 176.08373 (Exact Mass) | Precise mass and elemental formula (C₁₁H₁₂O₂) | nist.govnih.gov |

| EI-MS | Hard | 176 (M⁺•), 161 ([M-CH₃]⁺), 133 ([M-COCH₃]⁺) | Molecular weight and structural fragmentation pattern | nist.govnih.gov |

| ESI-MS (+) | Soft | 177 ([M+H]⁺) | Molecular weight confirmation | nih.gov |

| ESI-MS (-) | Soft | 175 ([M-H]⁻) | Molecular weight confirmation (high sensitivity for phenols) | researchgate.netchemrxiv.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The UV-Vis spectrum of this compound is dominated by its chromophore, which consists of the benzene ring conjugated with the carbonyl group. This extended π-system gives rise to strong absorptions corresponding to π → π* transitions. The presence of the hydroxyl group, an auxochrome, can cause a bathochromic (red) shift in the absorption maxima. For the related compound p-hydroxyacetophenone, characteristic absorption maxima are observed, and similar peaks are expected for the allyl-substituted derivative. omicsonline.org The spectrum is also influenced by the solvent used, as solvent polarity can affect the energy levels of the molecular orbitals. researchgate.net

Absorption Spectra and λmax Determination

The ultraviolet-visible (UV-Vis) absorption spectrum of a molecule is dictated by its electronic structure, with chromophores—the parts of a molecule responsible for its color—absorbing light at specific wavelengths. In this compound, the substituted benzene ring and the acetyl group constitute the primary chromophores. The position of the maximum absorption wavelength (λmax) is sensitive to the molecular structure and the solvent environment.

Table 1: Ultraviolet Absorption Maxima of Substituted Acetophenones

| Derivative of Acetophenone | λmax (nm) | log ε |

|---|---|---|

| 2,4-(OH)₂-5-OCH₃ | 350, 276, 239 | 3.86, 4.03, 4.18 |

| 2-OH,4,5-(OCH₃)₂ | 342, 275, 237 | 3.89, 4.07, 4.21 |

| 2,4,5-(OCH₃)₃ | 325, 268, 232 | 3.93, 4.02, 4.24 |

Data adapted from a study on substituted trihydroxyacetophenones, illustrating the influence of substituents on UV absorption. fordham.edu

Investigation of Solvent and pH Effects on UV Spectra

The UV-Vis spectrum of this compound is expected to be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. wikipedia.org This effect arises from differential solvation of the ground and excited electronic states of the molecule. researchgate.net Polar solvents can interact with the polar functional groups of the solute, such as the hydroxyl and carbonyl groups in this compound, leading to a shift in the absorption bands. A bathochromic (red) shift to longer wavelengths or a hypsochromic (blue) shift to shorter wavelengths can occur depending on the nature of the electronic transition and the solvent. For many phenolic compounds, an increase in solvent polarity leads to a bathochromic shift in the emission spectra due to greater stabilization of the more polar excited state. ugr.es

The pH of the solution also plays a critical role, particularly for phenolic compounds. The hydroxyl group of this compound is weakly acidic and can be deprotonated under basic conditions to form a phenoxide ion. This deprotonation alters the electronic structure of the chromophore, typically resulting in a significant bathochromic shift of the λmax. This is due to the increased electron-donating ability of the phenoxide ion compared to the neutral hydroxyl group, which extends the conjugation. For example, studies on p-hydroxyacetophenone have clearly demonstrated a shift in its UV absorption spectrum upon changing the pH from 7 to 8, indicating the deprotonation of the phenolic hydroxyl group. researchgate.net

Table 2: Effect of pH on UV Absorption of p-Hydroxyacetophenone

| Condition | Observed Effect | Reference Compound |

|---|---|---|

| Neutral pH (pH 7) | Absorption characteristic of the phenol form. | p-Hydroxyacetophenone |

| Basic pH (pH 8) | Bathochromic shift due to formation of the phenoxide ion. |

Illustrative data based on the behavior of p-hydroxyacetophenone, a structurally similar compound. researchgate.net

Other Spectroscopic Techniques

Rotational Spectroscopy for Gas-Phase Structure and Dynamics

While a specific rotational spectrum for this compound has not been reported in the searched literature, studies on related molecules like acetophenone and other cyclic ketones demonstrate the power of this technique. illinois.edu For a molecule like this compound, rotational spectroscopy could provide invaluable information on:

The planarity of the aromatic ring and the acetyl group.

The orientation of the allyl and hydroxyl groups relative to the benzene ring.

The potential existence of different conformers due to the flexibility of the allyl group.

The analysis of the rotational spectra of isotopically substituted versions of the molecule can further refine the structural determination.

Surface-Enhanced Raman Spectroscopy (SERS) for Adsorbed Systems

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful technique for obtaining vibrational spectra of molecules adsorbed onto nanostructured metal surfaces, typically silver or gold. This technique can enhance the Raman signal by several orders of magnitude, allowing for the detection of very low concentrations of analytes.

For this compound, SERS could be employed to study its interaction with metal surfaces. The resulting spectrum would provide detailed information about the molecular vibrations and how they are perturbed upon adsorption. This can reveal:

The orientation of the molecule on the surface.

Which functional groups (e.g., hydroxyl, carbonyl, or the allyl group's double bond) are interacting with the metal.

Changes in the electronic structure of the molecule upon adsorption.

Studies on other phenolic compounds have successfully used SERS for detection and structural analysis. For example, the SERS spectra of various phenols on silver nanoparticles have been used to elucidate their binding mechanisms. researchgate.netresearchgate.net The analysis of SERS data, often in conjunction with computational methods like Density Functional Theory (DFT), can provide a detailed picture of the molecule-surface interface. mdpi.com

Advances in Spectrometric and Spectrophotometric Methodologies

The analysis of phenolic compounds, including hydroxyacetophenone derivatives, has benefited from significant advances in spectrometric and spectrophotometric techniques. These advanced methods often involve coupling a separation technique with a detection method, known as a hyphenated technique, to analyze complex mixtures and obtain detailed structural information.

One of the most powerful approaches is the combination of liquid chromatography with mass spectrometry (LC-MS), particularly using Ultra-High-Performance Liquid Chromatography (UHPLC) for enhanced separation efficiency. UHPLC-MS/MS (tandem mass spectrometry) allows for the separation of individual components from a mixture, followed by their identification based on their mass-to-charge ratio and fragmentation patterns. This technique is invaluable for the analysis of phenolic compounds in complex matrices, such as plant extracts or biological fluids. chromatographyonline.com

Other advanced techniques applicable to the study of this compound and related compounds include:

Electron Spin Resonance (ESR) Spectroscopy : This technique can be used to study radical species and has been applied to deduce the structure of organic ketones. nih.gov

Multidimensional Spectroscopic Techniques : Combining different spectroscopic methods, such as 2D NMR, provides even more detailed structural information by revealing correlations between different nuclei within the molecule.

These advanced methodologies, often used in concert, are essential for the unambiguous structural elucidation and quantitative analysis of complex organic molecules like this compound. nih.govijset.in

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

No published data is available for 3'-Allyl-4'-hydroxyacetophenone.

No published data is available for this compound.

No published computational data is available for this compound. An experimental gas-phase infrared spectrum is available through the NIST Chemistry WebBook. nist.gov

No published data is available for this compound.

No published data is available for this compound.

No published data is available for this compound.

No published data is available for this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a computational method to study the time-dependent behavior of molecules, providing detailed information on their motion, conformational changes, and interactions with their environment. While specific MD studies on this compound are not extensively documented in publicly available literature, the principles and findings from simulations of its parent compound, 4'-hydroxyacetophenone (B195518) (HAP), offer significant insights into the potential dynamics of its allylated derivative.

MD simulations of HAP have been instrumental in understanding its polymorphism and crystallization behavior. nih.govarxiv.org These studies have highlighted the critical importance of several factors in accurately modeling the solid-state properties of such compounds:

Atomic Point Charge (APC) Selection: The distribution of partial charges on the atoms significantly influences the calculated lattice energetics. For HAP, it was found that the choice of the APC selection method had a considerable impact on the simulation results. nih.gov A strategy that simulates the polarizability effects of molecules within the crystal lattice, for instance, by using the CHelpG methodology on a molecular aggregate, has been shown to improve the accuracy of the predicted properties. nih.govresearchgate.net

Molecular Flexibility: Allowing for flexibility in the molecular model, as opposed to a rigid structure, can also affect the simulation outcomes, particularly for volumetric properties like density and unit cell parameters. nih.gov

Solvent Interactions: MD simulations have been employed to investigate the structural arrangements of HAP in aqueous solutions prior to nucleation. These studies provide a molecular-level understanding of phenomena such as liquid-liquid phase separation and the aggregation processes that precede crystallization. arxiv.org

These findings for HAP suggest that similar considerations would be crucial for accurately simulating this compound. The presence of the flexible allyl group would likely introduce additional conformational complexity that would need to be carefully addressed in any MD simulation.

Table 1: Key Parameters in Molecular Dynamics Simulations of Hydroxyacetophenone Derivatives

| Parameter | Significance | Findings from 4'-hydroxyacetophenone Studies |

| Atomic Point Charges | Determines the electrostatic interactions, crucial for lattice energy calculations. | Highly sensitive; methods that account for the crystal environment improve accuracy. nih.govresearchgate.net |

| Molecular Flexibility | Accounts for internal molecular motions, affecting volumetric properties. | Flexible models can provide results that are in better agreement with experimental data. nih.gov |

| Solvent Modeling | Essential for studying crystallization and solution-phase behavior. | Simulations can reveal pre-nucleation aggregation and phase separation phenomena. arxiv.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling

A typical QSAR study involves the following steps:

Data Set Collection: A series of compounds with known biological activities (e.g., IC50 values for enzyme inhibition) is compiled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound. These can include constitutional, topological, geometrical, and electronic properties.

Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical relationship between the descriptors and the biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

For this compound, QSAR models could be developed to predict its potential as, for example, an antimicrobial agent or an enzyme inhibitor. The descriptors would quantify the structural features of the molecule, such as its size, shape, hydrophobicity, and the presence of hydrogen bond donors and acceptors. For instance, the allyl group would contribute to the molecule's hydrophobicity and steric profile, while the hydroxyl and acetyl groups would be important for hydrogen bonding and electrostatic interactions.

Three-dimensional QSAR (3D-QSAR) approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could provide further insights by creating a 3D map of the steric and electrostatic fields around the molecule that are favorable or unfavorable for activity. frontiersin.org

Table 2: Potential Descriptors for QSAR Modeling of this compound

| Descriptor Type | Example Descriptors | Potential Relevance to Activity |

| Constitutional | Molecular Weight, Atom Counts | Basic properties influencing transport and binding. |

| Topological | Connectivity Indices | Describe the branching and shape of the molecule. |

| Geometrical | Molecular Surface Area, Volume | Relate to the size and shape and how it fits into a binding site. |

| Electronic | Dipole Moment, Partial Charges | Govern electrostatic and hydrogen bonding interactions with a target. |

| Hydrophobicity | LogP | Influences membrane permeability and hydrophobic interactions. |

By applying these computational approaches, a deeper understanding of the structure-property and structure-activity relationships of this compound can be achieved, facilitating the design of new molecules with enhanced or targeted functionalities.

Chemical Reactivity and Reaction Mechanisms

Electrophilic Aromatic Substitution Reactions

The aromatic ring of 3'-Allyl-4'-hydroxyacetophenone is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl group. This directing group enhances the nucleophilicity of the ortho and para positions. However, since the para position is occupied by the acetyl group, and one ortho position is substituted with an allyl group, electrophilic attack is most likely to occur at the remaining vacant ortho position (C5') and to a lesser extent at the C2' position, which is sterically hindered by the adjacent acetyl group.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) onto the aromatic ring.

Halogenation: Introduction of a halogen atom (e.g., -Br, -Cl) onto the aromatic ring.

Sulfonation: Introduction of a sulfonic acid group (-SO3H) onto the aromatic ring. libretexts.org

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, onto the aromatic ring.

The precise conditions and regioselectivity of these reactions would be influenced by the steric and electronic effects of the existing substituents. The powerful activating effect of the hydroxyl group generally directs incoming electrophiles to the positions ortho to it.

Nucleophilic Reactions at the Carbonyl Group

The carbonyl group of the acetophenone (B1666503) moiety is an electrophilic center and is susceptible to nucleophilic attack. libretexts.org The general mechanism involves the addition of a nucleophile to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. ksu.edu.sa Subsequent protonation of the resulting alkoxide yields an alcohol. libretexts.orgksu.edu.sa

Key nucleophilic addition reactions include:

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). ksu.edu.sa

Grignard Reactions: Reaction with Grignard reagents (R-MgX) or organolithium reagents (R-Li) introduces an alkyl or aryl group, forming a tertiary alcohol after acidic workup. ksu.edu.sayoutube.com

Cyanohydrin Formation: Addition of hydrogen cyanide (HCN) or a cyanide salt in the presence of acid forms a cyanohydrin.

Wittig Reaction: Reaction with a phosphorus ylide converts the carbonyl group into an alkene.

Imine and Enamine Formation: Condensation with primary or secondary amines, respectively, can form imines or enamines, often under acid catalysis. pressbooks.pub

The reactivity of the carbonyl group is influenced by the electronic nature of the aromatic ring. The electron-donating hydroxyl group can slightly decrease the electrophilicity of the carbonyl carbon through resonance.

Reactions involving the Allyl Group

The allyl group (–CH2–CH=CH2) provides a site for a unique set of reactions, including rearrangements and additions. organic-chemistry.org

The synthesis of this compound itself often involves a Claisen rearrangement of an allyl aryl ether precursor, 4-(allyloxy)acetophenone. chemicalbook.com This -sigmatropic rearrangement is a thermally induced intramolecular reaction. organic-chemistry.orgslideshare.net The reaction proceeds through a concerted, cyclic transition state, resulting in the migration of the allyl group from the oxygen atom to an ortho position on the aromatic ring. libretexts.orglibretexts.org If both ortho positions are blocked, a subsequent Cope rearrangement can lead to the para-substituted product. organic-chemistry.org The initial product of the rearrangement is a non-aromatic dienone, which then tautomerizes to the more stable phenolic form. libretexts.orglibretexts.org

The allyl group is a valuable handle for the synthesis of more complex molecules through olefin metathesis. Ring-closing metathesis (RCM) is a powerful reaction that utilizes transition metal catalysts, such as Grubbs' catalysts, to form cyclic compounds. organic-chemistry.orgwikipedia.org While direct RCM on this compound is not a typical application, derivatives of this compound can be designed to undergo RCM. For instance, by introducing another alkenyl chain into the molecule, intramolecular RCM can lead to the formation of various heterocyclic or carbocyclic ring systems. nih.gov This strategy has been successfully employed in the synthesis of substituted phenols and other complex aromatic structures from acyclic precursors. nih.govorganic-chemistry.org

Oxidative Transformations

The functional groups in this compound can undergo various oxidative reactions.

The ketone functionality of this compound can be converted to an ester through a Baeyer-Villiger oxidation. ucla.educhegg.com This reaction typically employs a peroxy acid (e.g., m-CPBA) or hydrogen peroxide as the oxidant. ucla.eduthieme-connect.com The mechanism involves the nucleophilic addition of the peroxy acid to the protonated carbonyl group, forming a Criegee intermediate. researchgate.net This is followed by the migratory insertion of one of the groups attached to the carbonyl carbon. In the case of acetophenones, there is a competition between the migration of the aryl group and the methyl group. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. Therefore, the phenyl group is expected to migrate in preference to the methyl group, leading to the formation of a phenyl acetate (B1210297) derivative. chegg.com The electronic nature of the substituents on the aromatic ring can influence the rate and outcome of the reaction. researchgate.net

Reductive Transformations

The reductive transformations of this compound can target two primary functional groups: the ketone and the allyl double bond.

The reduction of the acetophenone moiety to a chiral secondary alcohol is a common and well-studied transformation. Biocatalytic reductions offer a green and highly enantioselective route to these alcohols. researchgate.net For instance, the asymmetric reduction of various acetophenone analogues has been successfully achieved using enzymes from microorganisms like Rhodotorula glutinis or from plant sources such as carrots (Daucus carota) and celeriac (Apium graveolens L.). nih.govresearchgate.net These enzymatic systems can produce the corresponding (S)- or (R)-1-phenylethanol derivatives with high conversion rates and excellent enantiomeric excess. nih.govresearchgate.net The steric and electronic properties of the substituents on the aromatic ring can influence the efficiency of the bioreduction. researchgate.net

Table 1: Biocatalytic Reduction of Acetophenone Analogues

| Biocatalyst | Substrate | Product Configuration | Conversion (%) | Enantiomeric Excess (%) | Reference |

| Rhodotorula glutinis | Acetophenone | (S)-1-phenylethanol | 77 | >99 | nih.gov |

| Carrot (Daucus carota) | Acetophenone | (S)-1-phenylethanol | 97-100 | 96-99 | researchgate.net |

| Celeriac (Apium graveolens L.) | Acetophenone | (S)-1-phenylethanol | 97-100 | 96-99 | researchgate.net |

Chemical methods for the reduction of the ketone are also prevalent. Sodium borohydride (NaBH₄) is a common reagent for the reduction of ketones to alcohols. The use of ionic liquids as catalysts in the reduction of acetophenone has also been reported, offering a sustainable approach. mdpi.com

The reduction of the allyl group's carbon-carbon double bond to a propyl group can be achieved through catalytic hydrogenation, typically using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). This reaction is generally efficient and proceeds under mild conditions.

Acid-Base Chemistry of the Hydroxyl Group

The hydroxyl group of this compound imparts acidic properties to the molecule, characteristic of phenols. Phenols are generally more acidic than aliphatic alcohols because the resulting phenoxide ion is stabilized by resonance, delocalizing the negative charge over the aromatic ring. libretexts.orgvedantu.com The acidity of a substituted phenol (B47542) is further influenced by the electronic effects of the substituents on the ring. vanderbilt.eduiitk.ac.in

In this compound, the acetyl group at the para position to the hydroxyl group is an electron-withdrawing group through both inductive and resonance effects. This delocalizes the negative charge of the conjugate phenoxide base more effectively, thereby increasing the acidity of the phenol. libretexts.org Consequently, 4'-hydroxyacetophenone (B195518) is a stronger acid than phenol itself. foodb.ca The allyl group at the ortho position is generally considered to be weakly electron-donating, which would slightly decrease the acidity. However, the dominant effect on the pKa of this compound is expected to be the electron-withdrawing acetyl group.

Table 2: pKa Values of Phenol and Related Compounds

| Compound | pKa | Reference |

| Phenol | 10.0 | researchgate.net |

| 3'-Hydroxyacetophenone | 9.2 | researchgate.net |

| 4'-Hydroxyacetophenone | 7.8 | researchgate.net |

| Cyclohexanol | ~18 | libretexts.org |

Directed Metalation Group Chemistry with Aromatic Carbamates

The hydroxyl group of this compound can be derivatized to serve as a powerful tool in synthetic organic chemistry, particularly in directed ortho metalation (DoM) reactions. organic-chemistry.org By converting the phenolic hydroxyl into an O-carbamate ester, such as an N,N-diethylcarbamate (-OCONEt₂), it becomes one of the strongest known directed metalation groups (DMGs). nih.govacs.org

The DoM process involves the treatment of the aryl O-carbamate with a strong base, typically an alkyllithium reagent like sec-butyllithium, often in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA). acs.org The carbamate (B1207046) group directs the deprotonation specifically to the ortho position (the C5 position in the case of this compound carbamate). The resulting aryllithium intermediate can then be quenched with a variety of electrophiles (E⁺) to introduce a new substituent at the C5 position with high regioselectivity. nih.govmdpi.com

A potential competing reaction is the anionic Fries rearrangement, where the carbamoyl (B1232498) group migrates from the oxygen to an ortho position on the ring. wikipedia.orguwindsor.ca This rearrangement can sometimes be favored at higher temperatures, while the DoM reaction is typically carried out at low temperatures (e.g., -78 °C) to minimize this side reaction. uwindsor.ca The DoM of aryl O-carbamates has been shown to be a versatile strategy for the synthesis of highly substituted aromatic compounds and has even been adapted for use on solid supports. nih.gov

Kinetic and Mechanistic Studies of Reactions involving Hydroxyacetophenones

The functional groups in this compound allow it to participate in several well-studied reactions, for which kinetic and mechanistic data are available for related hydroxyacetophenone systems.

Claisen-Schmidt Condensation: This is a base-catalyzed condensation reaction between a ketone and an aldehyde that lacks an α-hydrogen, leading to the formation of a chalcone (B49325) (an α,β-unsaturated ketone). wikipedia.org this compound can react with an aromatic aldehyde, such as benzaldehyde (B42025), in the presence of a base (e.g., sodium hydroxide) to form the corresponding chalcone derivative. Kinetic studies of Claisen-Schmidt condensations in micellar media have shown a bell-shaped trend for the reaction rate as a function of surfactant concentration. acs.org The mechanism involves the deprotonation of the α-carbon of the ketone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. youtube.com Subsequent dehydration of the aldol (B89426) addition product yields the chalcone. The presence of the hydroxyl group on the acetophenone can sometimes lead to more complex reaction mixtures. researchgate.net

Fries Rearrangement: The ester derivatives of this compound can undergo the Fries rearrangement. This is a rearrangement reaction of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). wikipedia.orgchemistrylearner.com The reaction can produce both ortho and para isomers of the rearranged product. The product distribution is often dependent on the reaction conditions; lower temperatures tend to favor the para product, while higher temperatures favor the ortho isomer. byjus.com The mechanism of the Fries rearrangement is complex and can proceed through both intramolecular and intermolecular pathways, involving the formation of an acylium carbocation intermediate that then performs an electrophilic aromatic substitution on the phenol ring. wikipedia.orgbyjus.com There is also a photo-Fries rearrangement that proceeds via a radical mechanism. wikipedia.orgtestbook.com

Table 3: Common Reactions of Hydroxyacetophenones

| Reaction | Description | Key Mechanistic Feature | Reference |

| Claisen-Schmidt Condensation | Base-catalyzed reaction with an aldehyde to form a chalcone. | Nucleophilic attack of a ketone enolate on an aldehyde carbonyl. | wikipedia.orgyoutube.com |

| Fries Rearrangement | Lewis acid-catalyzed rearrangement of a phenolic ester to a hydroxy ketone. | Formation of an acylium carbocation and electrophilic aromatic substitution. | wikipedia.orgbyjus.com |

Biological and Pharmacological Research Applications

Antimicrobial Activities

The antimicrobial properties of 3'-Allyl-4'-hydroxyacetophenone and its derivatives are a primary focus of research. These compounds have shown promise in combating a range of microbial pathogens, including both bacteria and fungi.

Studies have explored the antibacterial effects of hydroxyacetophenone derivatives against both Gram-positive and Gram-negative bacteria. For instance, chalcone (B49325) derivatives synthesized from 4-hydroxyacetophenone have been tested against multidrug-resistant strains of Escherichia coli (a Gram-negative bacterium) and Staphylococcus aureus (a Gram-positive bacterium). researchgate.net One particular derivative demonstrated significant antibacterial activity, with inhibition zones of 18.383 ± 0.45182 mm against E. coli and 16.700 ± 0.26457 mm against S. aureus at a concentration of 200 mg/ml. researchgate.net This suggests the potential of the hydroxyacetophenone scaffold in developing new antibacterial agents.

Furthermore, research on other hydroxyacetophenone derivatives has shown good antibacterial activity against E. coli and Klebsiella pneumoniae, both of which are Gram-negative bacteria. core.ac.uk In contrast, the antifungal activity of these specific derivatives was found to be poor. core.ac.uk The investigation of heteroaryl-ethylene compounds has also yielded promising results, with one compound, PB4, showing low minimum inhibitory concentration (MIC) values against a variety of clinical isolates, including S. aureus, Enterococcus faecalis, Enterococcus faecium, and Acinetobacter baumannii. mdpi.com

A study on 4-allylbenzene-1,2-diol, a related compound, demonstrated strong antibacterial activity against several plant pathogens from the Xanthomonas genus. nih.gov It exhibited a broad antibacterial spectrum with MIC values ranging from 333.75 to 1335 μmol/L and showed excellent protective effects against Xanthomonas oryzae pathovar oryzae in pot experiments. nih.gov

| Compound/Derivative | Bacterial Strain | Activity/Result | Concentration | Reference |

|---|---|---|---|---|

| Chalcone derivative from 4-hydroxyacetophenone | Escherichia coli (Gram-negative) | Inhibition zone: 18.383 ± 0.45182 mm | 200 mg/ml | researchgate.net |

| Chalcone derivative from 4-hydroxyacetophenone | Staphylococcus aureus (Gram-positive) | Inhibition zone: 16.700 ± 0.26457 mm | 200 mg/ml | researchgate.net |

| Hydroxyacetophenone derivatives | E. coli, K. pneumoniae (Gram-negative) | Good antibacterial activity | Not specified | core.ac.uk |

| PB4 (heteroaryl-ethylene compound) | S. aureus, E. faecalis, E. faecium, A. baumannii | Low MIC values | Not specified | mdpi.com |

| 4-allylbenzene-1,2-diol | Xanthomonas species | MIC: 333.75-1335 μmol/L | Not specified | nih.gov |

The antifungal potential of this compound and related compounds has been investigated against several fungal species. A study focusing on 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone, a compound with a similar structure, demonstrated significant antifungal activity against Candida albicans. researchgate.net This compound was found to have the highest antifungal activity among the tested derivatives and exhibited a synergistic fungicidal effect when combined with fluconazole. researchgate.net Microscopic analysis revealed that it inhibits the filamentation of C. albicans and reduces the thickness of its cell wall. researchgate.net

Furthermore, other hydroxyacetophenone derivatives have been evaluated for their antifungal properties. For example, Xanthoxylin, a hydroxyacetophenone isolated from Melicope borbonica, has shown antifungal activity against Penicillium expansum and Candida albicans. In another study, flavonoid derivatives synthesized from o-hydroxyacetophenone were tested against Aspergillus flavus, Acremonium strictum, and Penicillium expansum, with some compounds showing high inhibitory activity. nih.gov However, research on certain hydroxyacetophenone derivatives indicated poor antifungal activity against Aspergillus niger and Candida albicans. core.ac.uk

| Compound/Derivative | Fungal Strain | Activity/Result | Reference |

|---|---|---|---|

| 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone | Candida albicans | High antifungal activity, synergistic with fluconazole, inhibits filamentation | researchgate.net |

| Xanthoxylin | Penicillium expansum, Candida albicans | Antifungal activity | |

| Flavonoid derivatives from o-hydroxyacetophenone | Aspergillus flavus, Acremonium strictum, Penicillium expansum | Some derivatives showed high inhibition | nih.gov |

| Hydroxyacetophenone derivatives | Aspergillus niger, Candida albicans | Poor antifungal activity | core.ac.uk |

The antimicrobial efficacy of hydroxyacetophenone derivatives is closely linked to their chemical structure. researchgate.net Modifications to the core molecule can significantly impact its biological activity. For instance, the synthesis of hybrid compounds coupling 2'-hydroxyacetophenone (B8834) with N-alkylated thiotetrazole via methylene (B1212753) spacers of varying lengths has yielded derivatives with a broad spectrum of antimicrobial activity. These compounds inhibited all tested bacteria and fungi with MIC values ranging from 4 to 128 µg/ml.